molecular formula C10H21NO4 B6235231 tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate CAS No. 1703016-55-0

tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate

Cat. No. B6235231
CAS RN: 1703016-55-0
M. Wt: 219.3
InChI Key:
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Description

Tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate (TBHMC) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a derivative of carbamate, a compound that is composed of carbon, oxygen, and nitrogen. TBHMC has been studied for its potential to be used in a range of applications, from drug synthesis to biochemistry.

Scientific Research Applications

Tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate has been studied for its potential to be used in a variety of scientific research applications. It has been used in drug synthesis, as a catalyst for organic reactions, and as a reagent for the synthesis of other compounds. It has also been studied for its potential applications in biochemistry and pharmacology.

Mechanism of Action

Tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate acts as an inhibitor of enzymes, which can be used to study the effects of enzyme inhibition in biochemical and physiological processes. It has been shown to bind to the active sites of enzymes, preventing the enzymes from catalyzing their reactions. This can be used to study the effects of enzyme inhibition on biochemical and physiological processes.
Biochemical and Physiological Effects
tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in metabolism, such as those involved in the breakdown of carbohydrates and lipids. It has also been studied for its effects on the immune system, where it has been shown to inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. It is also relatively non-toxic, making it safe to use in experiments. However, its effects on biochemical and physiological processes are not well understood, making it difficult to predict the results of experiments.

Future Directions

Tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate has potential for use in a variety of scientific research applications. It could be used to study the effects of enzyme inhibition on biochemical and physiological processes, as well as for drug synthesis. It could also be used in the development of new drugs or as a reagent for the synthesis of other compounds. Additionally, further research could be done on its effects on the immune system and its potential applications in biochemistry and pharmacology.

Synthesis Methods

Tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate is synthesized using a reaction between tert-butyl alcohol and 3-hydroxy-4-methoxybutyl carbamate. This reaction is catalyzed by an acidic catalyst such as sulfuric acid, hydrochloric acid, or phosphoric acid. The reaction is exothermic and proceeds in a single step. The end product is a white solid, which is then purified and isolated by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate can be achieved through a multi-step reaction pathway involving the protection of functional groups, nucleophilic substitution, and deprotection.", "Starting Materials": [ "tert-butyl carbamate", "3-bromo-4-methoxybutanol", "potassium carbonate", "dimethylformamide", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Protection of tert-butyl carbamate", "tert-butyl carbamate is reacted with hydrochloric acid in methanol to form the hydrochloride salt of tert-butyl carbamate", "Step 2: Nucleophilic substitution", "3-bromo-4-methoxybutanol is reacted with potassium carbonate in dimethylformamide to form the corresponding alkoxide", "The alkoxide is then reacted with the hydrochloride salt of tert-butyl carbamate to form tert-butyl N-(3-bromo-4-methoxybutyl)carbamate", "Step 3: Deprotection", "tert-butyl N-(3-bromo-4-methoxybutyl)carbamate is reacted with sodium hydroxide in methanol to remove the bromine atom and form tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate" ] }

CAS RN

1703016-55-0

Product Name

tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate

Molecular Formula

C10H21NO4

Molecular Weight

219.3

Purity

95

Origin of Product

United States

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